3-Acetyl-2,4,6-trimethylbenzaldehyde
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Overview
Description
3-Acetyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an acetyl group and three methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde typically involves the acetylation of 2,4,6-trimethylbenzaldehyde. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-acetyl-2,4,6-trimethylbenzoic acid.
Reduction: Formation of 3-acetyl-2,4,6-trimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Acetyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the benzaldehyde core can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzaldehyde
- 3-Acetyl-2,4-dimethylbenzaldehyde
- 3-Acetyl-2,6-dimethylbenzaldehyde
Uniqueness: 3-Acetyl-2,4,6-trimethylbenzaldehyde is unique due to the presence of three methyl groups and an acetyl group on the benzaldehyde core This structural arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs
Properties
IUPAC Name |
3-acetyl-2,4,6-trimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVIORELMJQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392471 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88339-43-9 |
Source
|
Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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